molecular formula C17H17N5OS2 B2783759 N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226459-16-0

N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2783759
CAS No.: 1226459-16-0
M. Wt: 371.48
InChI Key: JRJUZZZZVBNERO-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a novel synthetic compound designed for research applications. This acetamide derivative features a thiomorpholine-substituted pyrazine core linked via a thioether bridge to an N-(2-cyanophenyl)acetamide group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as similar structural motifs are found in compounds with diverse biological activities. While specific biological data for this compound is under investigation, its design suggests potential for multiple research pathways. The acetamide functional group is a fundamental component of many pharmaceuticals and biological molecules . Furthermore, compounds containing cyanophenyl groups have been explored as selective agonists for receptors such as the dopamine D4 receptor , and molecules with thioacetamide structures are utilized in coordination chemistry and as a source of sulfide ions . The incorporation of the thiomorpholine and pyrazine rings may contribute to unique electronic properties and binding characteristics, making it a valuable candidate for exploring new chemical spaces. The primary research applications for this compound may include, but are not limited to, serving as a building block in organic synthesis, a precursor for the development of potential antiviral agents , or a lead compound for investigating new inhibitors. Researchers can utilize it to study structure-activity relationships (SAR), particularly in the development of small molecule probes targeting specific enzymatic pathways. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c18-11-13-3-1-2-4-14(13)21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJUZZZZVBNERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5OS2C_{17}H_{17}N_{5}OS_{2}, with a molecular weight of 371.5 g/mol. The compound features a thiomorpholine ring and a cyanophenyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅OS₂
Molecular Weight371.5 g/mol
CAS Number1226456-78-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiomorpholine moiety followed by acetamide coupling reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing thiomorpholine and acetamide functional groups have shown promising results against various cancer cell lines. In one study, compounds were evaluated for their cytotoxic effects on human cancer cells, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Research has shown that related compounds can act as selective inhibitors of α-glucosidase, an enzyme linked to type 2 diabetes management. For example, a related compound demonstrated an IC50 value of 2.11 μM against α-glucosidase, significantly outperforming conventional inhibitors . This suggests that this compound may also possess similar properties.

Case Studies

  • Antitumor Efficacy : In a study focusing on novel acetamide derivatives, it was found that compounds with a thiomorpholine structure exhibited enhanced cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
  • Diabetes Management : A related compound was evaluated for its ability to inhibit carbohydrate-digesting enzymes, showing non-cytotoxic effects on normal hepatocyte cells while maintaining metabolic stability in plasma . This positions such compounds as potential therapeutic agents in managing diabetes.

Scientific Research Applications

N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.

Chemical Properties and Structure

This compound is characterized by its molecular structure, which includes a cyanophenyl group and a thiomorpholinopyrazin moiety. The presence of these functional groups may contribute to its biological activity and interaction with various biological targets.

Molecular Formula

  • Molecular Formula : C₁₄H₁₄N₄OS
  • Molecular Weight : 302.35 g/mol

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it may interact with specific biological pathways, making it a candidate for drug development.

Case Studies in Drug Development

Several studies have investigated the pharmacological effects of this compound:

  • Anticancer Activity : Research indicates that derivatives of thiomorpholine compounds exhibit cytotoxic effects against various cancer cell lines. This compound could be evaluated for similar effects, potentially leading to the development of new anticancer therapies.
  • Antimicrobial Properties : The compound's thioamide structure may enhance its ability to act against bacterial strains. Preliminary studies suggest that modifications to the thiomorpholine ring can lead to increased antimicrobial efficacy.

Pharmacology

The compound's interaction with biological systems makes it a valuable subject for pharmacological studies. Understanding its pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential.

Research Findings

  • Mechanism of Action : Investigations into how this compound affects cellular pathways can reveal mechanisms that could be exploited in drug design.
  • Bioavailability Studies : Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its viability as a drug candidate.

Material Science

Beyond biological applications, this compound may also find use in material science due to its unique chemical properties.

Potential Applications

  • Polymer Synthesis : The thiol groups present in the compound can participate in polymerization reactions, leading to novel materials with specific mechanical or thermal properties.
  • Nanotechnology : The ability of this compound to form stable complexes with metal ions could be explored for applications in nanomaterials and catalysis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
AntimicrobialActivity against bacterial strains
Pharmacological EffectsInteraction with cellular pathways

Chemical Reactions Analysis

General Reactivity of Acetamide Derivatives

Acetamide derivatives often exhibit nucleophilic substitution, cyclization, or oxidation reactions due to the presence of:

  • Thioether (–S–) groups (prone to oxidation to sulfoxides/sulfones).

  • Cyanophenyl substituents (electron-withdrawing effects, facilitating electrophilic aromatic substitution).

  • Pyrazine-thiomorpholine systems (likely to undergo ring-opening or functionalization at sulfur/nitrogen centers).

Table 1: Reactivity Trends in Analogous Acetamides

Compound ClassObserved ReactionsKey References
Thioacetamides Oxidation to sulfoxides, cyclization with α-haloesters to form thiazoles
Cyanophenyl-acetamides Nucleophilic substitution at the cyanide group, hydrolysis to carboxylic acids
Pyrazine derivatives Electrophilic substitution at nitrogen, coordination with metal ions

Oxidation of Thioether Linkage

The –S– group in the thiomorpholine-pyrazine moiety may oxidize to sulfoxides or sulfones under mild conditions (e.g., H₂O₂, NaIO₄). For example:

  • Thioacetamide → Sulfoxide : Observed in modafinil synthesis via H₂O₂ oxidation .

  • Relevance : Similar oxidation could occur at the thiomorpholine sulfur, altering electronic properties.

Nucleophilic Substitution at Cyanophenyl Group

The –CN group may undergo:

  • Hydrolysis : Conversion to –COOH in acidic/basic conditions (e.g., 2-cyanothiophene derivatives hydrolyzed to carboxylic acids ).

  • Reduction : Formation of –CH₂NH₂ using LiAlH₄ or catalytic hydrogenation .

Cyclization Reactions

The acetamide backbone could participate in cyclization with:

  • α-Haloesters : Forming thiazole rings (e.g., thioacetamide + ethyl-2-chloro-3-oxobutanoate → thiazole derivatives ).

  • Maleimides : Generating fused heterocycles via 1,3-dipolar cycloaddition .

Synthetic Challenges and Stability

  • Thermal Stability : Pyrazine-thiomorpholine systems may decompose under high temperatures (observed in thioacetamide reactions above 100°C ).

  • Acid/Base Sensitivity : The cyanophenyl group may hydrolyze in strongly acidic/basic media .

Proposed Experimental Framework

Given the absence of direct data, the following studies are recommended:

Table 2: Proposed Reaction Screening

Reaction TypeConditionsExpected Product
Oxidation H₂O₂ (30%), RT, 12hSulfoxide/sulfone derivatives
Hydrolysis HCl (6M), reflux, 6hCarboxylic acid analog
Cyclization Ethyl-2-chloroacetate, DMF, 80°CThiazole-fused pyrazine

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s uniqueness lies in its thiomorpholinopyrazine core, distinguishing it from other acetamide derivatives. Below is a comparative analysis of key structural elements and bioactivity:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Features/Activity Reference
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide (Target) Pyrazine + thiomorpholine 2-cyanophenyl, thioether Not Provided Presumed kinase/CD73 modulation*
N-(2-cyanophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 2-cyanophenyl, hydroxy, propyl, thioether C₁₆H₁₆N₄O₂S Structural analog; uncharacterized bioactivity
2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide Pyridine + morpholine Cyanopyridine, morpholine, thioether C₂₈H₂₇N₅O₃S CD73 inhibition; immune modulation
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) Benzothiazole + pyrimidine Methylenedioxybenzothiazole, thioether C₁₅H₁₁N₃O₂S₂ High yield (84%); potential antimicrobial
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thiazolidinone + quinazolinone Thioxothiazolidinone, phenyl, thioether C₁₉H₁₃N₃O₃S₂ Mild anti-proliferative activity

Notes:

  • The thiomorpholine group in the target compound may enhance lipophilicity and target binding compared to morpholine or pyrimidine-based analogs.
  • Thioether linkages (-S-) are common in bioactive acetamides, facilitating interactions with cysteine residues in enzymes (e.g., CD73 , kinases).

Q & A

Q. What are the optimal synthetic routes for N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound likely involves sequential functionalization of the pyrazine and thiomorpholine moieties. Key steps include:

  • Thioacetamide linkage formation: Reacting a pyrazine-thiol intermediate with a bromoacetamide derivative under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C .
  • Cyanophenyl group introduction: Coupling via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts and inert atmospheres .
  • Optimization parameters:
    • Temperature: Controlled heating (50–100°C) to avoid side reactions.
    • Solvent selection: Polar aprotic solvents (e.g., DCM, DMF) for solubility and reactivity .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high purity (>95%) .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (%)Source
ThiolationNaSH, DMF, 80°C7590
Acetamide couplingBromoacetamide, K₂CO₃, THF6888

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for cyanophenyl (δ 7.5–8.2 ppm), thiomorpholine (δ 3.0–4.0 ppm), and thioacetamide (δ 4.2–4.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Confirm C≡N stretch (~2240 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
  • Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against specific enzyme targets, and what methodologies are recommended for validating these interactions?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known interactions with thiomorpholine or pyrazine derivatives (e.g., kinases, proteases) .
  • In vitro assays:
    • Enzyme Inhibition: Use fluorogenic substrates or ADP-Glo™ kits for kinetic studies (IC₅₀ determination) .
    • Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd.
  • Cell-Based Validation:
    • Dose-response curves in cancer cell lines (e.g., MTT assay) .
    • Western blotting to assess downstream signaling modulation .

Table 2: Example Bioactivity Data from Structural Analogs

TargetAssay TypeIC₅₀ (µM)Model SystemSource
EGFR KinaseFluorescence0.45Hela cells
PARP-1SPR1.2Recombinant protein

Q. What strategies are effective in resolving contradictory data regarding the compound's bioactivity across different experimental models?

Methodological Answer:

  • Cross-Validation: Use orthogonal assays (e.g., SPR + ITC) to confirm binding .
  • Model Relevance: Compare results in in vitro (purified enzyme) vs. in cellulo (e.g., membrane permeability differences) .
  • Metabolic Stability: Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .
  • Data Normalization: Include positive controls (e.g., known inhibitors) and normalize to vehicle-treated samples .

Q. How can computational chemistry approaches like molecular docking or QSAR models be applied to predict the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites (e.g., ATP-binding pockets) .
    • Validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • QSAR Modeling:
    • Generate descriptors (e.g., LogP, polar surface area) using PaDEL-Descriptor.
    • Train models with bioactivity data from structural analogs to predict IC₅₀ .
  • MD Simulations: Run GROMACS for 100 ns to assess binding stability (e.g., root-mean-square fluctuation analysis) .

Q. What experimental designs are recommended to study the compound's stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS .
    • Oxidative Stress: Treat with H2O2 (0.3% v/v) and monitor thioether oxidation .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track changes via HPLC .
  • Plasma Stability: Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound .

Q. How can structural modifications of the compound enhance its pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

  • Rational Design:
    • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -SO3H) to improve solubility .
    • Metabolic Blocking: Fluorinate vulnerable positions (e.g., ortho to thiomorpholine) to reduce CYP450-mediated oxidation .
  • SAR Studies: Synthesize analogs with variations in:
    • Cyanophenyl substituents (e.g., Cl, F, OMe) .
    • Thiomorpholine ring size (e.g., morpholine vs. piperazine) .
  • In Silico ADMET Prediction: Use SwissADME or ADMETLab to prioritize analogs with favorable profiles .

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